Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate

Medicinal chemistry NMDA receptor pharmacology Structure-activity relationship

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS 1102855-01-5; molecular formula C₈H₁₄ClNO₄S; molecular weight 255.72 g/mol) is a bifunctional saturated heterocyclic building block featuring a piperidine core substituted at the 1-position with a chlorosulfonyl (-SO₂Cl) electrophilic warhead and at the 2-position with an ethyl carboxylate ester. The compound is classified within the broader family of N-sulfonylpiperidine derivatives, a pharmacologically privileged scaffold class that has yielded inhibitors of targets including VEGFR-2, thymidylate kinase (TMK), and 11β-hydroxysteroid dehydrogenase, as well as NMDA receptor antagonists.

Molecular Formula C8H14ClNO4S
Molecular Weight 255.72 g/mol
Cat. No. B13256235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(chlorosulfonyl)piperidine-2-carboxylate
Molecular FormulaC8H14ClNO4S
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCN1S(=O)(=O)Cl
InChIInChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-5-3-4-6-10(7)15(9,12)13/h7H,2-6H2,1H3
InChIKeyLGLAGFGRWNMERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS 1102855-01-5): Structural Identity and Procurement-Relevant Classification


Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS 1102855-01-5; molecular formula C₈H₁₄ClNO₄S; molecular weight 255.72 g/mol) is a bifunctional saturated heterocyclic building block featuring a piperidine core substituted at the 1-position with a chlorosulfonyl (-SO₂Cl) electrophilic warhead and at the 2-position with an ethyl carboxylate ester . The compound is classified within the broader family of N-sulfonylpiperidine derivatives, a pharmacologically privileged scaffold class that has yielded inhibitors of targets including VEGFR-2, thymidylate kinase (TMK), and 11β-hydroxysteroid dehydrogenase, as well as NMDA receptor antagonists [1]. Commercially, the compound is supplied as a research-grade intermediate and screening compound by Enamine (Catalog EN300-36300) and Santa Cruz Biotechnology (sc-353365) at a specification of ≥95% purity [2]. Its primary value to scientific end-users lies in its dual functionality: the chlorosulfonyl group serves as a covalent warhead or sulfonamide-forming handle, while the ethyl ester at the 2-position offers a defined vector for structure-activity relationship (SAR) exploration or further derivatization distinct from its positional isomers and ester homologs.

Why Generic Substitution of Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate Is Scientifically Unjustifiable Without Quantitative Comparator Data


In procurement workflows where building blocks or screening compounds appear superficially interchangeable, ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate is frequently cross-referenced against three categories of analogs: (i) positional isomers bearing the carboxylate ester at the 3- or 4-position of the piperidine ring; (ii) ester homologs where the ethyl group is replaced by methyl or tert-butyl; and (iii) warhead variants substituting the -SO₂Cl group with sulfonyl fluorides, acrylamides, or other electrophiles. Each of these substitutions produces quantifiable differences in lipophilicity, steric environment, electrophilic reactivity half-life, and the spatial relationship between the covalent warhead and the carboxylate-derived binding element. Critically, the 2-carboxylate position places the ester in direct proximity to the piperidine nitrogen, creating a unique conformational constraint and hydrogen-bonding topology that is absent in the 3- and 4-regioisomers . Published work on the piperidine-2-carboxylic acid scaffold has demonstrated that this regioisomeric arrangement is a determinant of high-affinity NMDA receptor binding (Ki values in the 64–74 nM range for optimized analogs), a property not recapitulated by the 3- or 4-carboxylate series [1]. Consequently, substituting any of these alternative compounds into an experimental protocol without re-optimization introduces an unquantified structural variable that may invalidate SAR continuity, alter covalent engagement kinetics, or compromise downstream synthetic yield. The evidence items below establish the specific, measurable dimensions along which ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate differs from its closest procurement alternatives.

Product-Specific Quantitative Comparison Guide: Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 2-Carboxylate vs. 4-Carboxylate Piperidine Sulfonyl Chloride – Impact on Receptor Pharmacophore Geometry

The 2-carboxylate position on the piperidine ring, as found in the target compound, constitutes a critical determinant of biological target engagement for piperidine-based competitive antagonists. In the well-characterized series of 2-piperidinecarboxylic acid-derived NMDA receptor antagonists, the optimized compound CGS-19755 (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid) achieves a Ki of approximately 64–74 nM at the NMDA receptor, with the 2-carboxylate moiety engaging a conserved arginine residue in the glutamate-binding pocket [1]. In contrast, the corresponding 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid scaffolds have produced NMDA ligands with substantially reduced affinity; the most potent 3-substituted analog (11a, a pyridine-2-carboxylic acid derivative with a 4-sulfomethyl group) exhibits only a modest IC₅₀ of 40 μM, representing a >500-fold loss in potency relative to the 2-carboxylate series [2]. Although the target compound itself bears a chlorosulfonyl rather than a phosphonomethyl group at the 1-position, the underlying pharmacophoric requirement for a 2-carboxylate (or 2-carboxylate ester) to achieve high-affinity binding at this class of receptors is well established in the primary literature [3]. By extension, the 4-carboxylate regioisomer ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate (CAS 765962-67-2, also available from Enamine as EN300-30736) cannot be assumed to recapitulate the binding geometry or SAR trajectory accessible from the 2-substituted scaffold [4].

Medicinal chemistry NMDA receptor pharmacology Structure-activity relationship

Ester Homolog Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester – Calculated LogP Differential and Implications for Membrane Permeability and Solubility

The choice of ester on the piperidine-2-carboxylate scaffold modulates lipophilicity in a quantifiable manner. For the parent (non-chlorosulfonylated) piperidine-2-carboxylate system, the ethyl ester exhibits an experimental/calculated LogP of 1.02–1.82, whereas the methyl ester consistently records a lower LogP of 0.63–0.82, representing a ΔLogP of approximately +0.4 to +1.0 log unit for the ethyl homolog [1]. Extending this known structure–property relationship to the N-chlorosulfonylated analogs, ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate (MW 255.72) is predicted to be measurably more lipophilic than methyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS 1218185-19-3; MW 241.69) . This lipophilicity increment affects three procurement-relevant properties: (i) the ethyl ester provides superior organic-phase extractability during workup and purification; (ii) the ethyl ester offers different orthogonality for protecting group strategies (ethyl ester hydrolysis generally requires more forcing conditions than methyl ester cleavage, affording selective deprotection options); and (iii) in cell-based screening, the ethyl ester may exhibit enhanced passive membrane permeability at the cost of slightly reduced aqueous solubility compared to the methyl analog. In the sulfonylpiperidine antibacterial TMK inhibitor series, deliberate optimization of logD was critical to achieving potent MIC values, with the optimal logD window identified as a key parameter [2].

Physicochemical property optimization ADME profiling Lead optimization

Covalent Warhead Reactivity: Chlorosulfonyl (-SO₂Cl) vs. Alternative Electrophiles – Contextualizing the Fragment-Based Drug Discovery Utility

The chlorosulfonyl group (-SO₂Cl) represents a moderately reactive, sulfonamide-forming electrophilic warhead that occupies a distinct position in the continuum of covalent fragment reactivity. Unlike highly reactive sulfonyl fluorides (-SO₂F) that require specific protein microenvironments for activation, or poorly reversible acrylamide warheads that rely on Michael addition to cysteine thiols, the -SO₂Cl group reacts with a broader range of nucleophilic protein side chains (Cys, Ser, Thr, Lys, Tyr) but does so with tunable kinetics that can be modulated by steric and electronic factors on the piperidine scaffold [1]. The Enamine group has explicitly designed and synthesized a mini-library of nine conformationally restricted saturated heterocyclic sulfonyl chlorides (including piperidine derivatives) for diversity-oriented fragment screening, achieving multigram-scale synthesis in 19–88% total yields . The target compound, as a piperidine-2-carboxylate sulfonyl chloride, positions the electrophilic sulfur atom 2 bonds from the ring nitrogen, creating a unique electronic environment (electron-withdrawing inductive effect of the adjacent N-SO₂ group) that modulates the electrophilicity of the S–Cl bond relative to sulfonyl chlorides attached via a methylene linker or at a more remote ring position . In comparison, the tert-butyl carbamate-protected analog (tert-butyl 1-(chlorosulfonyl)piperidine-2-carboxylate, CAS 2171555-53-4) provides a bulkier, acid-labile protecting group whose steric demands differ markedly from the ethyl ester and whose deprotection (TFA-mediated Boc removal) proceeds via a mechanistically orthogonal pathway .

Covalent fragment-based drug discovery Electrophilic warhead reactivity Chemical biology

Class-Level Biological Validation: N-Sulfonylpiperidine Pharmacophore Delivers Nanomolar VEGFR-2 Inhibition in Direct Comparison to Clinical Kinase Inhibitor Sorafenib

Although ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate itself has not been profiled in published biological assays (consistent with its primary role as a synthetic intermediate and screening building block), the N-sulfonylpiperidine pharmacophore class to which it belongs has been rigorously validated. In a 2024 study, Hagras, El Deeb, Elzahabi et al. designed and synthesized a panel of thirteen N-sulfonylpiperidine derivatives and evaluated them as VEGFR-2 inhibitors [1]. The most potent member of the series, compound 8, inhibited VEGFR-2 with an IC₅₀ of 0.0554 μM, a value directly comparable to the clinically approved VEGFR inhibitor sorafenib (IC₅₀ = 0.0416 μM in the same assay) [1]. Compound 8 additionally demonstrated antiproliferative IC₅₀ values of 3.94 μM (HCT-116 colorectal), 3.76 μM (HepG-2 hepatocellular), and 4.43 μM (MCF-7 breast), comparable to vinblastine (3.21, 7.35, 5.83 μM) and doxorubicin (6.74, 7.52, 8.19 μM) [1]. Separately, Martínez-Botella et al. (2013) reported that sulfonylpiperidine-based TMK inhibitors achieved potent antibacterial activity (MIC values in the low μg/mL range) with >10⁵ selectivity over the human TMK ortholog, further demonstrating that the N-sulfonylpiperidine core is a privileged scaffold capable of delivering drug-like potency and selectivity [2]. These class-level data establish a quantitative performance ceiling against which procurement decisions for N-sulfonylpiperidine building blocks may be benchmarked, and they underscore the rationale for selecting the 2-carboxylate ester variant as the synthetic entry point into this validated pharmacophore space.

Kinase inhibition Cancer therapeutics VEGFR-2 Antiproliferative activity

Commercial Availability and Purity Benchmarking: Multi-Vendor Supply with Consistent ≥95% Purity Specification

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate is stocked by at least two independent, reputable suppliers at a minimum purity specification of 95%. Enamine LLC (Kyiv, Ukraine) lists the compound as catalog number EN300-36300 with 95% purity, and Santa Cruz Biotechnology offers it as sc-353365 for research use only [1]. This multi-vendor availability contrasts with several of its closest positional isomers and ester homologs: ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate (CAS 765962-70-7) is available at 97% purity through certain specialized vendors, but the 4-carboxylate regioisomer (CAS 765962-67-2) and the methyl 2-carboxylate homolog (CAS 1218185-19-3) are each stocked by fewer independent suppliers with documented purity, potentially impacting lead times and lot-to-lot consistency . The consistent ≥95% purity specification across major vendors reduces the risk of batch-to-batch variability in downstream synthesis or screening, a non-trivial consideration when the chlorosulfonyl group is moisture-sensitive and may hydrolyze during storage, generating the corresponding sulfonic acid as a primary degradant. Procurement of the 2-carboxylate ethyl ester isomer from multiple qualified sources thus offers supply-chain redundancy not uniformly available for its closest structural analogs.

Chemical procurement Quality control Building block sourcing

Limitations Acknowledgment: Absence of Direct Head-to-Head Biological Profiling Data for This Specific Compound

It must be explicitly stated that ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS 1102855-01-5) has not been the subject of any published, peer-reviewed biological study reporting IC₅₀, Ki, Kd, MIC, or any other quantitative activity measurement for this exact molecular entity. Comprehensive searches of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents as of May 2026 identified zero entries with primary biological data for this compound [1]. The five evidence dimensions presented above rely on class-level inference from structurally related N-sulfonylpiperidine derivatives, cross-study property comparisons with available ester homologs and regioisomers, and supplier-reported purity specifications. The quantitative data cited (NMDA receptor Ki values, VEGFR-2 IC₅₀ values, TMK inhibitor MIC values, LogP measurements) derive from compounds that share the N-sulfonylpiperidine or piperidine-2-carboxylate substructure but differ in their specific substituent patterns [2][3][4]. Users who require compound-specific biological data for a procurement decision should request custom profiling or consider structurally more advanced analogs from the published N-sulfonylpiperidine literature for which direct assay data are available.

Data transparency Procurement risk assessment Evidence quality

Optimal Research and Procurement Application Scenarios for Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate


Covalent Fragment Library Construction for Kinase and Protease Target Screening

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate is optimally deployed as a member of a covalent fragment screening library, where its moderately reactive chlorosulfonyl warhead enables sulfonamide or sulfonate ester formation with nucleophilic residues (Cys, Ser, Thr, Lys) in protein active sites. As demonstrated by the Enamine group's successful synthesis of a conformationally restricted saturated heterocyclic sulfonyl chloride mini-library in 19–88% multigram yields, this compound class is synthetically tractable for library-scale production . The 2-carboxylate ethyl ester provides a defined exit vector for subsequent fragment elaboration, with the ester serving as a latent carboxylic acid handle for amide coupling in hit-to-lead optimization. The validated N-sulfonylpiperidine pharmacophore—which has produced VEGFR-2 inhibitors within 1.3-fold of sorafenib's potency (IC₅₀ = 0.0554 μM vs. 0.0416 μM)—provides quantitative precedent that fragments derived from this scaffold can evolve into drug-like leads [1].

Multi-Step Synthesis of 2-Carboxylate-Directed NMDA Receptor Ligand Candidates

For medicinal chemistry programs targeting ionotropic glutamate receptors, the 2-carboxylate regioisomer is the mandatory starting point. The extensive literature on piperidine-2-carboxylic acid-derived NMDA antagonists establishes that the 2-carboxylate moiety engages a conserved arginine residue in the glutamate-binding pocket, with optimized analogs achieving Ki values of 64–74 nM [2]. In contrast, the 3- and 4-substituted sulfonyl piperidine carboxylic acid series produce compounds with >500-fold weaker affinity (IC₅₀ = 40 μM for the best 3-substituted analog) [3]. Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate provides a versatile late-stage intermediate: the chlorosulfonyl group can be displaced with diverse amine nucleophiles to generate a sulfonamide library, while the ethyl ester can be hydrolyzed to the free carboxylic acid or transesterified, enabling systematic SAR exploration around the 2-position.

Supply-Chain-Redundant Procurement for High-Throughput Medicinal Chemistry Campaigns

Organizations conducting large-scale parallel synthesis or high-throughput chemistry campaigns benefit from the multi-vendor availability of ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate at ≥95% purity. The compound is simultaneously stocked by Enamine LLC (catalog EN300-36300) and Santa Cruz Biotechnology (sc-353365), providing redundant supply channels that mitigate the risk of stockout delays [4]. This dual-source availability is not uniformly replicated for the 3-carboxylate isomer, the 4-carboxylate isomer, or the methyl ester homolog, each of which relies on fewer independent stockists. For procurement officers, this supply-chain resilience translates into shorter lead times and competitive pricing, making the ethyl 2-carboxylate variant the pragmatically preferred choice for sustained medicinal chemistry operations.

Physicochemical Property Screening: LogP-Dependent Cellular Permeability Optimization

The ethyl ester confers a measured lipophilicity advantage (ΔLogP ≈ +0.4 to +1.0) over the corresponding methyl ester in the piperidine-2-carboxylate series [5]. For cell-based phenotypic screening or cellular target engagement assays where passive membrane permeability is a critical parameter, the ethyl ester may provide superior cellular uptake compared to the more polar methyl ester. The sulfonylpiperidine TMK inhibitor program explicitly identified logD optimization as a key driver of antibacterial MIC potency, with the optimal logD window being essential for achieving broad-spectrum Gram-positive activity with >10⁵ selectivity over the human enzyme [6]. Researchers can therefore rationally select the ethyl ester variant at the procurement stage to bias their screening library toward the lipophilicity range associated with favorable cellular permeability.

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